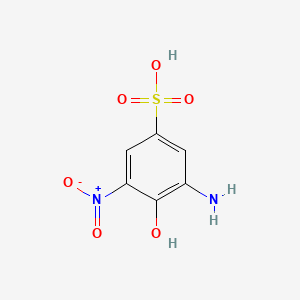

Ácido 3-amino-4-hidroxi-5-nitrobencensulfónico

Descripción general

Descripción

3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid (AHNBS) is an organic compound that is widely used in the scientific community for a variety of applications. AHNBS is a strong acid that is highly soluble in water and has a wide range of applications in research and industry. AHNBS is used in the synthesis of pharmaceuticals, in the formation of dyes and pigments, and in the production of detergents and other cleaning agents. AHNBS is also used in the production of organic acids, which are used in the synthesis of various other organic compounds. In addition, AHNBS is used in the manufacture of fluorescent dyes, which have a wide range of applications in the medical and scientific fields.

Aplicaciones Científicas De Investigación

Ensayos químicos

El ácido 3-amino-4-hidroxi-5-nitrobencensulfónico (3AHNBS) se utiliza en ensayos químicos para detectar aminas aromáticas . Este químico reacciona con las aminas para formar un color rojo, que se puede medir cuantitativamente con un electrodo .

Monitoreo ambiental

El 3AHNBS se ha utilizado para medir la concentración de compuestos de amina en aguas residuales industriales y muestras de aire . Esto lo convierte en una herramienta valiosa para el monitoreo ambiental y el control de la contaminación .

Sistemas de oxidación electroquímica

El 3AHNBS se ha utilizado para analizar la eficiencia de los sistemas de oxidación electroquímica para la reducción del benceno y otros contaminantes . Esta aplicación es particularmente relevante en el campo de la ingeniería ambiental .

Producción de tintes

Los métodos químicos de producción de tintes implican temperaturas extremas y compuestos tóxicos inseguros . La aplicación de enzimas oxidantes obtenidas de especies fúngicas, por ejemplo, la lacasa, es una alternativa a la síntesis química de tintes . El ácido 3-amino-4-hidroxi-5-nitrobencensulfónico puede desempeñar un papel en este proceso .

Evaluación biológica

En la investigación biológica, el ácido 3-amino-4-hidroxi-5-nitrobencensulfónico se puede utilizar en la síntesis y caracterización estructural de nuevos compuestos . Por ejemplo, se puede utilizar para analizar la actividad de eliminación de DPPH y ABTS de los compuestos sintetizados .

Ciencia de materiales

En la ciencia de los materiales, el ácido 3-amino-4-hidroxi-5-nitrobencensulfónico se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas . Su estructura molecular y reactividad lo convierten en un componente valioso en la síntesis de materiales complejos .

Safety and Hazards

When handling 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid plays a significant role in biochemical reactions, particularly in the detection and quantification of aromatic amines. It reacts with amines to form a red color, which can be measured quantitatively using an electrode . This reaction is facilitated by the presence of the nitro and sulfonic acid groups, which enhance the compound’s reactivity. The compound interacts with various enzymes and proteins, including those involved in the metabolic pathways of aromatic compounds. These interactions are primarily based on the compound’s ability to form stable complexes with these biomolecules, thereby influencing their activity and function.

Cellular Effects

The effects of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in their activity, thereby affecting various cellular functions. For instance, the compound’s ability to form complexes with proteins can alter their conformation and activity, leading to changes in cell signaling pathways and gene expression . Additionally, the compound’s reactivity with aromatic amines can influence cellular metabolism by altering the levels of these compounds within the cell.

Molecular Mechanism

The molecular mechanism of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid involves its interaction with various biomolecules, including enzymes and proteins. The compound’s nitro and sulfonic acid groups play a crucial role in these interactions, facilitating the formation of stable complexes with these biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the nature of the complex formed. Additionally, the compound’s ability to alter the conformation of proteins can lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid can change over time. The compound is relatively stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature and pH. Over time, the compound may undergo degradation, leading to changes in its reactivity and effects on cellular functions. Long-term studies have shown that the compound can have lasting effects on cellular metabolism and gene expression, particularly when used in high concentrations .

Dosage Effects in Animal Models

The effects of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid in animal models vary with different dosages. At low doses, the compound can influence cellular metabolism and gene expression without causing significant toxicity. At high doses, the compound can lead to toxic effects, including cellular damage and disruption of normal cellular functions. These effects are primarily due to the compound’s reactivity with cellular proteins and enzymes, leading to changes in their activity and function .

Metabolic Pathways

3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid is involved in various metabolic pathways, particularly those related to the metabolism of aromatic compounds. The compound interacts with enzymes involved in these pathways, influencing their activity and the overall metabolic flux. These interactions can lead to changes in the levels of metabolites within the cell, further influencing cellular functions .

Transport and Distribution

Within cells and tissues, 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can influence its reactivity and effects on cellular functions, particularly in tissues with high levels of aromatic amines .

Subcellular Localization

The subcellular localization of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular functions. The compound’s localization can influence its activity and reactivity, particularly in compartments with high levels of aromatic amines .

Propiedades

IUPAC Name |

3-amino-4-hydroxy-5-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O6S/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11/h1-2,9H,7H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPXYZMDLOJTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O6S | |

| Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074846 | |

| Record name | 4-Hydroxy-5-nitrometanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-6-nitro-1-phenol-4-sulfonic acid is a colorless prisms (from water). (NTP, 1992) | |

| Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

96-93-5 | |

| Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-5-nitrometanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-hydroxy-5-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B1274250.png)

![4-amino-N-[(2Z)-1-methylazepan-2-ylidene]benzene-1-sulfonamide](/img/structure/B1274259.png)